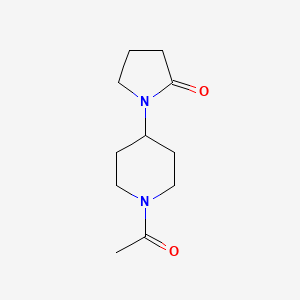![molecular formula C22H18BrN3O2 B2751136 2-bromo-5-methoxy-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide CAS No. 1795303-44-4](/img/structure/B2751136.png)
2-bromo-5-methoxy-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-bromo-5-methoxy-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide: is a synthetic organic compound that belongs to the class of benzamides This compound features a complex structure with multiple functional groups, including a bromine atom, a methoxy group, and an imidazo[1,2-a]pyridine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-5-methoxy-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Imidazo[1,2-a]pyridine Core: This step involves the condensation of 2-aminopyridine with an α-bromoketone under microwave irradiation.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the imidazo[1,2-a]pyridine ring or the bromine atom, potentially yielding dehalogenated or hydrogenated products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) in hydrogenation reactions.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base such as sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 2-bromo-5-formyl-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide, while nucleophilic substitution of the bromine atom can produce various substituted benzamides.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology and Medicine
In biological and medicinal research, 2-bromo-5-methoxy-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide may exhibit bioactive properties such as anticancer, antimicrobial, or anti-inflammatory activities. Its imidazo[1,2-a]pyridine moiety is known for its pharmacological potential .
Industry
Industrially, this compound could be used in the development of pharmaceuticals, agrochemicals, or advanced materials. Its diverse reactivity makes it a valuable intermediate in various synthetic pathways.
Wirkmechanismus
The mechanism of action of this compound would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or DNA. The imidazo[1,2-a]pyridine moiety can act as a ligand for various biological targets, modulating their activity and leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-bromo-5-methoxy-N-(2-phenyl)benzamide: Lacks the imidazo[1,2-a]pyridine moiety, which may reduce its bioactivity.
2-chloro-5-methoxy-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide: Similar structure but with a chlorine atom instead of bromine, potentially altering its reactivity and biological activity.
5-methoxy-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide: Lacks the bromine atom, which may affect its chemical reactivity and applications.
Uniqueness
The presence of both the bromine atom and the imidazo[1,2-a]pyridine moiety in 2-bromo-5-methoxy-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide makes it unique. This combination of functional groups provides a versatile platform for chemical modifications and potential bioactivity, distinguishing it from similar compounds.
Eigenschaften
IUPAC Name |
2-bromo-5-methoxy-N-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18BrN3O2/c1-14-6-5-11-26-13-20(24-21(14)26)16-7-3-4-8-19(16)25-22(27)17-12-15(28-2)9-10-18(17)23/h3-13H,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCUVJIBSRLOZGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2)C3=CC=CC=C3NC(=O)C4=C(C=CC(=C4)OC)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(butan-2-yl)-2-[(1E)-(hydroxyimino)methyl]phenol](/img/structure/B2751054.png)

![2-((3-(4-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2751058.png)
![N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2751060.png)
![2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2751061.png)
![3,4-dimethyl-N-[2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl]benzenesulfonamide](/img/structure/B2751062.png)
![N-[1-[2-(2-Fluoro-4-formylphenoxy)acetyl]piperidin-4-yl]-2-methylbenzamide](/img/structure/B2751063.png)

![1,3-dimethyl-7-{2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethyl}-8-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2751067.png)

![methyl 3-[(3,4-dimethylphenyl)({[(3,4-dimethylphenyl)carbamoyl]methyl})sulfamoyl]thiophene-2-carboxylate](/img/structure/B2751070.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2751072.png)
![1-(1,3-benzoxazol-2-yl)-N-[(pyridin-2-yl)methyl]pyrrolidine-2-carboxamide](/img/structure/B2751076.png)
